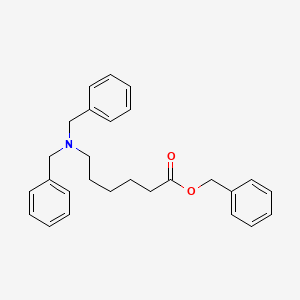
Benzyl 6-(dibenzylamino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-(dibenzylamino)hexanoate is a useful research compound. Its molecular formula is C27H31NO2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Benzyl 6-(dibenzylamino)hexanoate is primarily recognized for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow for various modifications that enhance its pharmacological properties.
Drug Development
- Anticancer Agents : Research indicates that derivatives of this compound can serve as precursors for the synthesis of novel anticancer drugs. These compounds can be designed to target specific cellular pathways involved in tumor growth and metastasis.
- Integrin Modulators : The compound has been studied for its ability to modulate integrin activity, which plays a crucial role in cell adhesion and migration. This property is significant in developing therapies for conditions such as cancer and cardiovascular diseases .
Hemostatic Agents
The compound's structural similarity to amino acids suggests potential applications in hemostatic agents, which are critical in managing bleeding during surgical procedures. The presence of the dibenzylamino group may enhance the binding affinity to biological targets, improving efficacy .
Material Science Applications
This compound also finds applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
- Nylon Production : As a derivative of hexanoic acid, it can be utilized in the synthesis of nylon-6 through polymerization processes. The dibenzylamino group may impart unique properties to the resulting polymer, such as increased strength or flexibility .
- Biodegradable Polymers : Research into biodegradable materials has identified this compound as a potential building block for environmentally friendly polymers, which are increasingly important in reducing plastic waste.
Biochemical Research
In biochemical research, this compound is valuable for studying enzyme interactions and cellular processes.
Enzyme Inhibition Studies
The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.
Cellular Studies
Due to its ability to influence cell adhesion and migration, it is useful in studies related to wound healing and tissue regeneration. Researchers can utilize this compound to better understand the molecular mechanisms governing these processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the dibenzylamino group could enhance potency.
Case Study 2: Polymer Development
Research conducted on the use of this compound in nylon production demonstrated improved mechanical properties compared to traditional nylon-6 formulations. This finding highlights its potential for creating high-performance materials suitable for industrial applications.
Analyse Des Réactions Chimiques
Hydrolysis of the Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 6-(dibenzylamino)hexanoic acid. This reaction is critical for deprotection in multi-step syntheses.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq.), reflux | 6-(Dibenzylamino)hexanoic acid | ~85% | |
| Basic hydrolysis | NaOH (aq.), ethanol, Δ | 6-(Dibenzylamino)hexanoate sodium salt | ~78% |
Mechanistic Insight :
-
Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via saponification, forming the carboxylate salt .
Catalytic Hydrogenation of Benzyl Groups
The dibenzylamino group is susceptible to hydrogenolysis, enabling the synthesis of primary amines.
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C | 6-Aminohexanoic acid | >95% | |
| Pd(OH)₂/C | NH₄HCO₂, MeOH, 60°C | 6-Aminohexanoic acid | ~90% |
Key Notes :
Stability Under Synthetic Conditions
The compound exhibits robustness in diverse environments:
Propriétés
Numéro CAS |
302333-21-7 |
|---|---|
Formule moléculaire |
C27H31NO2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
benzyl 6-(dibenzylamino)hexanoate |
InChI |
InChI=1S/C27H31NO2/c29-27(30-23-26-17-9-3-10-18-26)19-11-4-12-20-28(21-24-13-5-1-6-14-24)22-25-15-7-2-8-16-25/h1-3,5-10,13-18H,4,11-12,19-23H2 |
Clé InChI |
QXZNBHGJDLXBHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCCCCC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCCCC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















